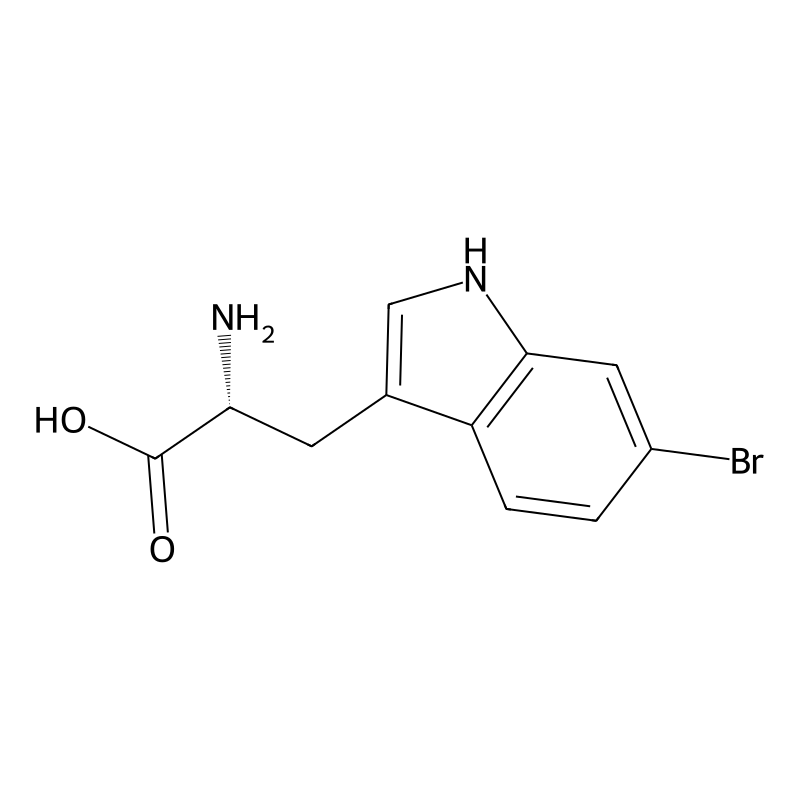

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Indole derivative

The molecule contains an indole group, a bicyclic aromatic ring system found in many biologically active molecules. Indole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antibacterial activities . Research into (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid could explore similar bioactivities.

Chirality and Target Specificity

The presence of the (R) stereochemistry indicates a specific spatial arrangement of the molecule. This chirality can be crucial for interacting with biological targets. Research could investigate if (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid binds to specific enzymes or receptors due to its stereochemical configuration.

Bromine substitution

The bromine atom on the indole ring can potentially influence the molecule's properties. Bromine substitution can affect a molecule's reactivity, lipophilicity (fat solubility), and binding affinity to biological targets. Studies could explore how the bromine group on (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid modulates its potential biological activity.

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is a chiral amino acid characterized by the presence of a brominated indole moiety. Its molecular formula is C₁₁H₁₁BrN₂O₂, and it has a molecular weight of approximately 283.125 g/mol. The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a unique 6-bromo-1H-indole structure, which contributes to its distinct chemical properties and biological activities .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: Reaction with amines can yield amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an amine.

Additionally, the presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles, enhancing its reactivity in organic synthesis .

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid exhibits significant biological activity, particularly in relation to neurotransmission. It acts as a potential modulator of glutamate receptors, which are critical in synaptic transmission and plasticity in the central nervous system. The indole structure is known for its role in various biological processes, including mood regulation and neuroprotection. Studies suggest that this compound may have implications in treating neurological disorders due to its ability to influence neurotransmitter pathways .

The synthesis of (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid can be achieved through several methods:

- Bromination of Indole Derivatives: Starting from indole, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 6-position.

- Amino Acid Synthesis: The amino acid backbone can be constructed via standard peptide synthesis techniques, utilizing protected amino acids and coupling reagents.

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be employed to isolate the (R)-enantiomer.

These methods highlight the versatility and complexity involved in synthesizing this compound .

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid finds applications in various fields:

- Pharmaceutical Research: Due to its potential effects on neurotransmitter systems, it is investigated for use in treating conditions such as depression and anxiety.

- Chemical Biology: It serves as a tool compound for studying receptor interactions and signaling pathways.

- Synthetic Chemistry: As a building block in organic synthesis, it can be utilized to create more complex molecules with therapeutic potential .

Interaction studies involving (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid focus on its binding affinity to glutamate receptors and other neuronal targets. These studies often involve:

- In vitro assays: To assess how the compound interacts with specific receptors.

- Molecular docking studies: To predict binding sites and affinities based on structural models.

Research indicates that this compound may enhance or inhibit receptor activity depending on its concentration and the presence of other ligands .

Several compounds share structural similarities with (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-Amino-3-(1H-indol-3-yl)propanoic acid | Indole structure without bromination | More common; less specific biological activity |

| 5-Bromoindole | Brominated indole without amino acid functionality | Primarily used in synthetic applications |

| Lithium 2-amino-3-(1H-indol-3-yl)propanoate | Lithium salt form | Different solubility and reactivity |

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is unique due to its specific bromination at the 6-position of the indole ring, which significantly alters its biological activity compared to these similar compounds. This specificity may enhance its potential therapeutic effects while providing distinct chemical reactivity that is not present in other related structures .

Core Chemical Attributes

The compound is a chiral amino acid with stereochemistry at the α-carbon (R-configuration). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 496930-10-0 |

| SMILES Notation | C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N |

| InChIKey | OAORYCZPERQARS-UHFFFAOYSA-N |

| Synonyms | (R)-6-Bromo-D-tryptophan, D-Tryptophan, 6-bromo-, 2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid |

This brominated derivative shares structural similarities with canonical L-tryptophan but differs in its halogenation pattern and stereochemistry.

Historical Context and Discovery Timeline

The compound’s discovery is tied to the study of venom peptides in marine cone snails (Conus spp.). Key milestones include:

These discoveries established 6-bromotryptophan as a naturally occurring post-translational modification, challenging earlier assumptions about peptide biosynthesis.

Structural Relationship to Tryptophan Derivatives

The compound is a brominated analog of L-tryptophan, with critical structural differences:

Indole Ring Modification:

Side Chain Configuration:

| Feature | L-Tryptophan | (R)-6-Bromo-Tryptophan |

|---|---|---|

| Indole Substituent | -H | -Br (C6 position) |

| Stereochemistry | L-configuration | D-configuration |

| Biological Role | Canonical protein synthesis | Post-translational modification |

This structural divergence underpins its unique biochemical properties, enabling targeted interactions in neurotoxic peptides.

The most extensively characterized source of 6-bromotryptophan is the venom system of predatory marine cone snails belonging to the genus Conus. These venomous gastropods utilize complex cocktails of post-translationally modified peptides, termed conotoxins, for prey capture and defense [1] [2] [3].

Conus radiatus produces bromocontryphan, an octapeptide containing 6-bromotryptophan that was the first documented case of post-translational bromination in a eukaryotic system [1] [3]. The peptide exhibits the sequence with multiple modifications including proteolytic cleavage, hydroxylation of proline, epimerization of tryptophan, bromination at position 7, and carboxy-terminal amidation [1] [3]. This represents the highest density of post-translational modifications known among gene-encoded polypeptides [1] [3].

Conus imperialis and Conus textile also produce 6-bromotryptophan-containing peptides [2] [4]. In Conus textile, four novel gamma-carboxyglutamic acid-containing peptides have been characterized, each containing both 4-trans-hydroxyproline and 6-bromotryptophan residues [4]. These peptides belong to the O-superfamily of conotoxins and demonstrate the complexity of post-translational modification pathways in cone snail venom production [4].

Beyond cone snails, 6-bromotryptophan and related brominated indole derivatives occur in diverse marine invertebrates. The nudibranch mollusk Hermissenda crassicornis produces 6-bromohypaphorine, which functions as an agonist for human alpha7 nicotinic acetylcholine receptors [5]. Marine sponges represent another significant source, with species including Pachymatisma johnstoni, Aplysina species, and the tunicate Aplidium conicum all producing 6-bromohypaphorine [5] [6].

Chemical investigation of thorectidae sponges Thorectandra species and Smenospongia species has yielded multiple new brominated tryptophan derivatives, including 6-bromo-1'-hydroxy-1',8-dihydroaplysinopsin and related compounds [6]. These findings demonstrate the widespread occurrence of tryptophan halogenation across marine sponge taxa [6].

The marine sponge Geodia barretti produces brominated cyclodipeptides including barettin, which contains 6-bromotryptophan and functions as a selective serotonin receptor ligand [7]. These compounds show high affinity for human serotonin receptors 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2C, and 5-hydroxytryptamine 4 with micromolar binding constants [7].

Enzymatic Halogenation Mechanisms

The biosynthesis of 6-bromotryptophan involves sophisticated flavin-dependent halogenase systems that achieve regioselective bromination through precise substrate positioning and cofactor management [8] [9] [10] [11]. These enzymatic systems represent a green chemistry alternative to toxic chemical halogenation methods that typically require molecular halogens and Lewis acid catalysts [8] [9].

Flavin-dependent halogenases operate through a well-characterized mechanism involving the formation of a flavin hydroperoxide intermediate from reduced flavin adenine dinucleotide and molecular oxygen [10] [11] [12]. This intermediate reacts with halide ions to generate hypohalous acid, which migrates through a tunnel structure to the substrate binding site where regioselective electrophilic aromatic substitution occurs [10] [11] [12].

The tryptophan 6-halogenase Thal from Streptomyces albogriseolus demonstrates exceptional regioselectivity for C6 bromination of tryptophan [11]. Crystal structure analysis reveals that C6 positioning adjacent to the epsilon-amino group of a conserved lysine residue determines the site of halogenation [11]. This lysine residue functions to activate hypohalous acid through hydrogen bonding, facilitating electrophilic attack at the precisely positioned carbon atom [11].

The two-component system comprising halogenase RebH and flavin reductase RebF from Lechevalieria aerocolonigenes has been extensively characterized for large-scale production of halogenated tryptophan derivatives [10]. This system achieves remarkable efficiency, producing over 1.2 grams per liter of 7-bromotryptophan in fed-batch fermentation processes [13] [14]. The system requires glucose, ammonium, and sodium bromide as substrates and demonstrates excellent tolerance to high bromide concentrations [13] [14].

Recent advances have identified single-component flavin reductase/flavin-dependent halogenases such as AetF, which integrate both reductase and halogenase activities in a single polypeptide chain [15] [16]. AetF catalyzes selective bromination and iodination of diverse aromatic substrates with high site selectivity and enantioselectivity [15] [16]. This enzyme represents a significant advancement in biocatalytic halogenation by eliminating the need for separate flavin reductase enzymes [15] [16].

Cross-linked enzyme aggregates containing multiple enzymes including flavin-dependent halogenase, nicotinamide adenine dinucleotide-dependent flavin reductase, and alcohol dehydrogenase have been developed for enhanced stability and recyclability [8] [9]. These immobilized systems achieve gram-scale halogenation of tryptophan derivatives with improved operational stability compared to free enzyme systems [8] [9].

Post-Translational Modification Pathways in Eukaryotic Systems

The production of 6-bromotryptophan in eukaryotic marine organisms involves complex post-translational modification pathways that have evolved sophisticated mechanisms for halogen incorporation [1] [2] [4] [3]. Analysis of complementary deoxyribonucleic acid clones encoding bromocontryphan from Conus radiatus venom ducts provides direct evidence for post-translational bromination [1] [3].

The messenger ribonucleic acid sequence predicts a prepropeptide with the mature peptide sequence at the carboxy-terminal end, where the 6-bromotryptophan residue is encoded by the standard UGG tryptophan codon [1] [3]. This demonstrates that bromination occurs after translation through the normal cellular machinery rather than through incorporation of a non-standard amino acid during ribosomal protein synthesis [1] [3].

Cone snail venom ducts contain multiple protein disulfide isomerases as major soluble proteins, which facilitate the oxidative folding of disulfide-rich conotoxins [17]. These enzymes are essential for proper folding of peptides containing up to 50 percent cysteine residues involved in disulfide bonding [17]. The presence of gamma-carboxyglutamate residues in some conotoxins enhances correct folding efficiency and demonstrates the integration of multiple post-translational modification systems [17].

The gamma-carboxylation recognition site in cone snail peptide precursors directs vitamin K-dependent carboxylase activity [4]. Kinetic studies utilizing the Conus gamma-carboxylase demonstrate that propeptide regions spanning residues -14 to -1 contain essential recognition sequences for efficient gamma-carboxylation [4]. The Michaelis constant decreases from 1.8 millimolar to 24 micromolar when the appropriate propeptide sequence is present [4].

Post-translational modifications in cone snail peptides extend beyond halogenation to include hydroxylation of proline residues, epimerization of amino acids, and carboxy-terminal amidation [1] [3]. Bromocontryphan demonstrates proteolytic cleavage at the amino-terminus, hydroxylation of proline at position 3, epimerization of tryptophan at position 4, bromination of tryptophan at position 7, and carboxy-terminal amidation [1] [3].

The enzymatic machinery responsible for tryptophan bromination in eukaryotic systems remains incompletely characterized compared to bacterial flavin-dependent halogenases [18]. Transcriptomic analysis of Conus bullatus venom ducts has not identified clear homologs of known haloperoxidase classes including heme iron/hydrogen peroxide, vanadium/hydrogen peroxide, reduced flavin adenine dinucleotide/oxygen, and non-heme iron/oxygen/alpha-ketoglutarate systems [18].

Marine sponge microbiomes contribute significantly to halogenated natural product biosynthesis through symbiotic relationships with specialized bacteria [19]. Polymerase chain reaction-based screening of Aplysina species reveals four phylogenetically diverse clades of putative tryptophan halogenase sequences associated with Actinobacteria and Chloroflexi symbionts [19]. These bacterial communities show high correlation with brominated alkaloid concentrations in sponge tissues, suggesting microbial production of halogenating enzymes [19].